molecular formula C18H20O3 B6286101 5-Methoxy-2-(4-t-butylphenyl)benzoic acid, 95% CAS No. 926253-21-6

5-Methoxy-2-(4-t-butylphenyl)benzoic acid, 95%

Cat. No. B6286101
CAS RN: 926253-21-6
M. Wt: 284.3 g/mol
InChI Key: VMLIOKBYPBVBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(4-t-butylphenyl)benzoic acid, or 5-Methoxy-2-TBPB, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid, with a molecular weight of 246.33 g/mol, and a melting point of 92-94°C. 5-Methoxy-2-TBPB is a member of the phenylbenzoic acid family, and is a major component of a variety of plant essential oils, including lavender and rosemary. This compound has a variety of uses in scientific research, including medicinal, biochemical, and physiological applications.

Scientific Research Applications

5-Methoxy-2-TBPB has a variety of scientific research applications, including medicinal, biochemical, and physiological applications. In medicine, it has been used to study the effects of certain drugs on the human body, as well as the effects of certain environmental toxins. In biochemistry, it has been used to study the structure and function of proteins, enzymes, and other molecules. In physiology, it has been used to study the effects of certain hormones and other substances on the body.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-TBPB is not fully understood, however, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, hormones, and other substances. It is also believed to act as an antioxidant, protecting cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
5-Methoxy-2-TBPB has been shown to have a variety of biochemical and physiological effects. In terms of biochemical effects, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other substances. It has also been shown to act as an antioxidant, protecting cells from oxidative damage. In terms of physiological effects, it has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Methoxy-2-TBPB in laboratory experiments is its high purity and availability. It is a relatively inexpensive compound, and can be obtained in a variety of forms, including powder, liquid, and solid. Additionally, it is relatively stable and has a relatively long shelf-life.
However, there are some limitations that should be taken into consideration when using 5-Methoxy-2-TBPB in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic if ingested or inhaled, and should be handled with care.

Future Directions

The potential future directions for research involving 5-Methoxy-2-TBPB are numerous. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in medicine, biochemistry, and physiology. Additionally, research could be conducted to explore the potential of using this compound as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, research could be conducted to explore the potential of using this compound as a drug delivery vehicle.

Synthesis Methods

5-Methoxy-2-TBPB is synthesized through a multi-step process that involves the reaction of 4-t-butylphenol and formaldehyde, followed by the reaction of the resulting product with acetic anhydride. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified through recrystallization. The yield of this reaction is usually high, with yields of up to 95% being reported.

properties

IUPAC Name

2-(4-tert-butylphenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)13-7-5-12(6-8-13)15-10-9-14(21-4)11-16(15)17(19)20/h5-11H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLIOKBYPBVBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588076
Record name 4'-tert-Butyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926253-21-6
Record name 4'-tert-Butyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.